molecular formula C7H6FNO3 B1338033 5-Fluoro-4-methyl-2-nitrophenol CAS No. 83341-28-0

5-Fluoro-4-methyl-2-nitrophenol

Cat. No.: B1338033
CAS No.: 83341-28-0
M. Wt: 171.13 g/mol
InChI Key: SYRLVBSEEMWFMS-UHFFFAOYSA-N
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Description

5-Fluoro-4-methyl-2-nitrophenol: is an organic compound with the molecular formula C7H6FNO3 It is a derivative of phenol, characterized by the presence of a fluorine atom at the fifth position, a methyl group at the fourth position, and a nitro group at the second position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-methyl-2-nitrophenol typically involves a multi-step process:

    Fluorination: The fluorine atom is introduced via electrophilic aromatic substitution using a fluorinating agent such as fluorine gas or a fluorinating reagent like Selectfluor.

    Purification: The final product is purified through recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-methyl-2-nitrophenol undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Sodium methoxide, methanol.

    Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products Formed

    Reduction: 5-Fluoro-4-methyl-2-aminophenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

    Oxidation: 5-Fluoro-4-carboxy-2-nitrophenol.

Scientific Research Applications

5-Fluoro-4-methyl-2-nitrophenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the synthesis of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-4-methyl-2-nitrophenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group and fluorine atom can enhance its binding affinity and specificity towards certain biological targets, making it a valuable compound in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2-nitrophenol: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.

    5-Fluoro-2-nitrophenol: Lacks the methyl group, which can influence its physical and chemical properties.

    5-Fluoro-4-methylphenol:

Uniqueness

5-Fluoro-4-methyl-2-nitrophenol is unique due to the combination of the fluorine atom, methyl group, and nitro group on the benzene ring. This specific arrangement imparts distinct chemical properties, such as increased reactivity towards nucleophiles and potential biological activities, making it a compound of interest in various fields of research.

Properties

IUPAC Name

5-fluoro-4-methyl-2-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO3/c1-4-2-6(9(11)12)7(10)3-5(4)8/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYRLVBSEEMWFMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00509745
Record name 5-Fluoro-4-methyl-2-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00509745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83341-28-0
Record name 5-Fluoro-4-methyl-2-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00509745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-fluoro-4-methylphenol (3.66 g, 29.0 mmol) was dissolved in DCE (32 mL) and tetrabutylammonium bromide (0.935 g, 2.90 mmol) was added. HNO3 70% (3.7 mL, 58 mmol) was diluted with H2O (33 mL) to make a 7% HNO3 solution. This solution was added to the reaction mixture, which was then stirred at rt for 4 h at which time the reaction was judged complete by TLC. The reaction was poured into H2O and extracted with DCM (3×). The combined organic layers were dried over MgSO4, filtered and concentrated in vacuo. The resulting residue was adsorbed onto silica gel and flash chromatographed to give the title compound of step A (2.83 g, 57%). 1H NMR (400 MHz, DMSO-d6) δ ppm 11.10 (s, 1H), 7.89 (d, J=8.1 Hz, 1H), 6.85 (d, J=11.0 Hz, 1H), 2.13 (s, 3H).
Quantity
3.66 g
Type
reactant
Reaction Step One
Name
Quantity
32 mL
Type
solvent
Reaction Step One
Name
Quantity
3.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
33 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.935 g
Type
catalyst
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
57%

Synthesis routes and methods II

Procedure details

70% Nitric acid (0.759 mL, 8.42 mmol) was added dropwise to a solution of 3-fluoro-4-methylphenol (966 mg, 7.66 mmol) in dichloromethane (25 mL) at rt. The reaction was stirred for 30 min before being washed with water. The aqueous layer was extracted with dichloromethane (1×) and the combined organics were dried (Na2SO4) and concentrated by rotary evaporation to give a yellow/orange solid. The residue was purified via chromatography (silica, dichloromethane to 0.5% ammonia/9.5% methanol/90% dichloromethane) to give 5-fluoro-4-methyl-2-nitrophenol (D21, 873 mg, 67% yield) as a yellow solid.
Quantity
0.759 mL
Type
reactant
Reaction Step One
Quantity
966 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

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